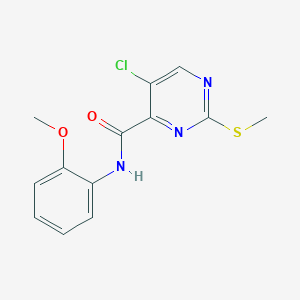

5-chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide

Description

5-Chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by:

- A chlorine atom at the 5-position of the pyrimidine ring.

- A methylsulfanyl (SCH₃) group at the 2-position.

- A 2-methoxyphenyl substituent attached via a carboxamide linkage at the 4-position.

This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modifications that influence bioactivity, solubility, and target specificity. Its core pyrimidine scaffold is frequently employed in drug discovery for kinase inhibition and antimicrobial applications .

Properties

IUPAC Name |

5-chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2S/c1-19-10-6-4-3-5-9(10)16-12(18)11-8(14)7-15-13(17-11)20-2/h3-7H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXABHLQVJPSII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.

Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.

Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2-methoxyaniline.

Addition of the Methylsulfanyl Group: The methylsulfanyl group can be incorporated through a thiolation reaction using methylthiolating agents.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with appropriate amines or amides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Tin(II) chloride (SnCl2), iron powder

Substitution: Amines, thiols, alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Corresponding substituted derivatives

Scientific Research Applications

5-chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring and Aromatic Moieties

Key analogs and their structural differences are summarized below:

Biological Activity

5-chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro group, a methoxy-substituted phenyl moiety, and a methylsulfanyl group, contributing to its pharmacological properties. The molecular formula is with a molecular weight of approximately 309.77 g/mol. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 5-chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the pyrimidine ring : Utilizing appropriate starting materials such as urea derivatives and halogenated compounds.

- Substitution reactions : Introducing the methoxy and methylsulfanyl groups through nucleophilic substitution.

- Carboxamide formation : Employing acylation methods to attach the carboxamide functional group.

The following table summarizes the synthesis steps:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Ring Formation | Urea derivatives, Halogenated compounds |

| 2 | Nucleophilic Substitution | Methanol (for methoxy), Methyl sulfide |

| 3 | Acylation | Acyl chlorides or anhydrides |

Research indicates that 5-chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide exhibits various biological activities, including:

- Anticancer properties : Preliminary studies suggest that this compound may inhibit specific pathways involved in cell proliferation and apoptosis, particularly in cancer cell lines.

- Antimicrobial activity : Similar compounds have shown effectiveness against a range of microbial pathogens.

Case Studies

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The IC50 values indicated significant cytotoxicity, suggesting potential as an anticancer agent.

-

Antimicrobial Effects :

- In vitro tests demonstrated that this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.

Comparative Analysis with Similar Compounds

The following table compares 5-chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-chloro-N-(3-methoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide | Similar core structure with different substituents | Antimicrobial activity |

| 6-amino-pyrimidine-4-carboxamide derivatives | Variations in amine substitutions | Anticancer properties |

| 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Contains triazine moiety | Cytotoxic effects on cancer cells |

These comparisons highlight the unique aspects of 5-chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide, particularly its specific methoxy and methylsulfanyl groups that may influence its biological profile.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency due to their ability to stabilize intermediates .

- Temperature modulation : Stepwise heating (e.g., 60–80°C) during cyclization improves pyrimidine ring formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol removes unreacted starting materials .

- Reagent stoichiometry : Excess chlorinating agents (e.g., POCl₃) ensure complete substitution at the C5 position .

Q. What analytical techniques are most effective for characterizing structural integrity and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, methylsulfanyl at δ 2.5 ppm) and confirms carboxamide bonding .

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 365.05) .

- X-ray crystallography : Resolves 3D conformation, critical for understanding substituent spatial orientation .

Q. How do substituent positions influence physicochemical properties and biological activity?

- Methodological Answer :

- Chloro at C5 : Enhances electrophilicity, facilitating nucleophilic substitution in target binding pockets. LogP increases by ~0.5 compared to non-halogenated analogs .

- Methylsulfanyl at C2 : Improves lipophilicity (cLogP ~3.2) and metabolic stability via steric hindrance .

- 2-Methoxyphenyl carboxamide : Hydrogen bonding with residues like Asp/Glu in enzymes (confirmed via docking studies) .

Advanced Research Questions

Q. What strategies are recommended for SAR studies to identify key pharmacophores?

- Methodological Answer :

- Scaffold variation : Synthesize analogs with substituents like ethylsulfanyl (C2) or 3-methoxyphenyl (N-position) to assess activity shifts .

- Bioisosteric replacement : Replace chloro with trifluoromethyl to evaluate potency retention in kinase inhibition assays .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values from enzyme assays .

Q. What experimental approaches elucidate the molecular mechanism of action?

- Methodological Answer :

- Kinase profiling : Screen against panels (e.g., EGFR, VEGFR) using fluorescence polarization assays to identify primary targets .

- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔG, ΔH) to confirm competitive/non-competitive inhibition .

- Cellular thermal shift assay (CETSA) : Validate target engagement in live cells by monitoring protein stabilization .

Q. How should discrepancies in biological activity between batches be addressed?

- Methodological Answer :

- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., des-methylsulfanyl derivatives) .

- Dose-response recalibration : Normalize activity data to purity-adjusted concentrations .

- Crystallization screening : Ensure consistent polymorphic form, as crystal packing affects solubility .

Q. What computational techniques predict binding interactions with enzyme targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding poses in ATP-binding pockets of kinases, prioritizing H-bond interactions with carboxamide .

- MD simulations (GROMACS) : Assess complex stability over 100 ns trajectories; calculate RMSD/RMSF to identify flexible binding regions .

Q. What methodologies investigate compound stability under experimental conditions?

- Methodological Answer :

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions; monitor via TLC/HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C) to guide storage protocols .

- Light exposure assays : UV-vis spectroscopy tracks photodegradation; use amber vials for light-sensitive samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.